4-(2-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one
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Overview
Description
4-(2-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one is an organic compound with a unique structure that includes a pyrazolone core substituted with a phenyl group and a 2-methylbutylidene side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 3-phenyl-1H-pyrazol-5(4H)-one with 2-methylbutanal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, making it a subject of medicinal chemistry research.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-pyrazol-5(4H)-one: Lacks the 2-methylbutylidene side chain.
4-(2-Methylbutylidene)-1H-pyrazol-5(4H)-one: Lacks the phenyl group.
4-(2-Methylbutylidene)-3-methyl-1H-pyrazol-5(4H)-one: Has a methyl group instead of a phenyl group.
Uniqueness
4-(2-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(4Z)-4-(2-methylbutylidene)-3-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C14H16N2O/c1-3-10(2)9-12-13(15-16-14(12)17)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,16,17)/b12-9- |
InChI Key |
CQHBKXNLHLYBLL-XFXZXTDPSA-N |
Isomeric SMILES |
CCC(C)/C=C\1/C(=NNC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C=C1C(=NNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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